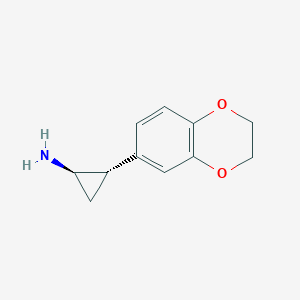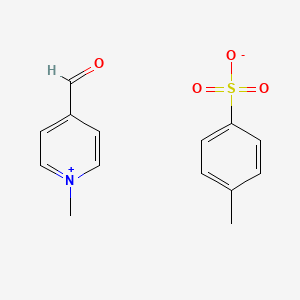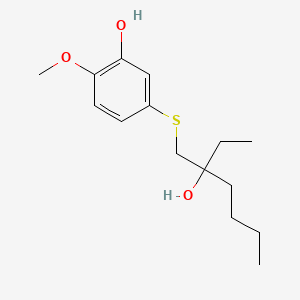
5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol is an organic compound that belongs to the class of phenols This compound features a phenolic hydroxyl group, a methoxy group, and a thioether linkage with a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-ethyl-2-hydroxyhexyl thiol and 2-methoxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antioxidant: The phenolic hydroxyl group imparts antioxidant properties, making it useful in biological studies related to oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antioxidant or enzyme inhibitory properties.
Industry
Polymer Additives: It can be used as an additive in polymers to enhance their stability and resistance to oxidation.
Cosmetics: The antioxidant properties make it suitable for use in cosmetic formulations to protect against oxidative damage.
Mechanism of Action
The mechanism by which 5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active site of certain enzymes, blocking their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Lacks the thioether linkage and branched alkyl chain.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group at a different position.
2-Ethylphenol: Lacks the methoxy group and thioether linkage.
Uniqueness
5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both a phenolic hydroxyl group and a thioether linkage makes it versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C15H24O3S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(2-ethyl-2-hydroxyhexyl)sulfanyl-2-methoxyphenol |
InChI |
InChI=1S/C15H24O3S/c1-4-6-9-15(17,5-2)11-19-12-7-8-14(18-3)13(16)10-12/h7-8,10,16-17H,4-6,9,11H2,1-3H3 |
InChI Key |
DOLQUNHREYMBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CSC1=CC(=C(C=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


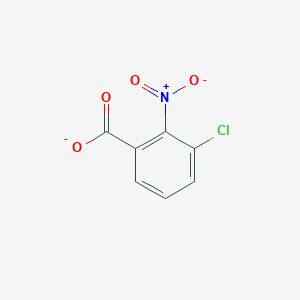
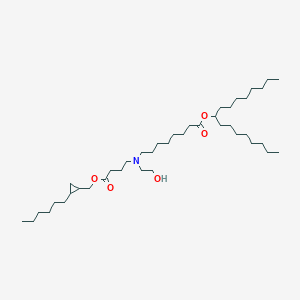
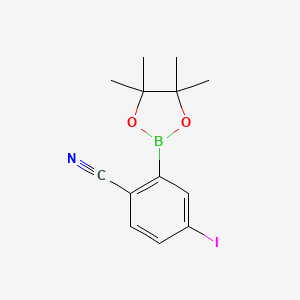
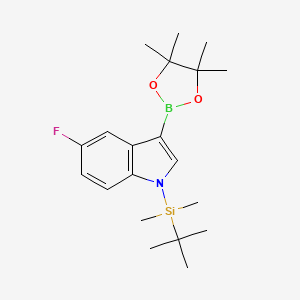




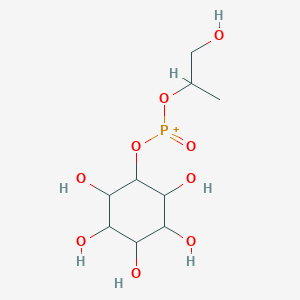
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)
![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13357187.png)
